2,3,6-Trifluorobenzoic acid

Catalog No.
S566878
CAS No.
2358-29-4
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorobenzoic acid

CAS Number

2358-29-4

Product Name

2,3,6-Trifluorobenzoic acid

IUPAC Name

2,3,6-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

MGUPHQGQNHDGNK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F

Synonyms

2,3,6-tri-fluorobenzoic acid, 2,3,6-trifluorobenzoic acid

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F

Pharmaceutical Research

TFBA serves as a versatile building block for the synthesis of various pharmaceuticals due to its:

  • Enhanced lipophilicity: The presence of fluorine atoms increases the molecule's fat solubility, allowing for better penetration through cell membranes and potentially improved drug delivery.
  • Acidity modulation: The electron-withdrawing nature of fluorine atoms slightly reduces the acidity of the carboxylic acid group compared to benzoic acid, enabling fine-tuning of pKa values for drug design [].
  • Metabolic stability: The electron-withdrawing effect of fluorine can enhance the metabolic stability of TFBA-derived drugs, potentially leading to longer-lasting effects.

These properties make TFBA a valuable tool for researchers developing new drugs for various therapeutic areas, including:

  • Antibacterial agents: TFBA derivatives have been explored for their potential to combat bacterial infections.
  • Anticancer agents: Research suggests that TFBA-based compounds may exhibit anticancer properties.
  • Anti-inflammatory agents: Studies indicate the potential of TFBA derivatives as anti-inflammatory agents.

Material Science Research

TFBA finds applications in material science research due to its:

  • Lewis acidity: The presence of the carbonyl group (C=O) makes TFBA a Lewis acid, capable of accepting electron pairs from Lewis bases. This property allows it to act as a complexing agent in various materials.
  • Fluorine interactions: The fluorine atoms can participate in specific non-covalent interactions like hydrogen bonding and halogen bonding, influencing the self-assembly and properties of materials.

These properties make TFBA a valuable component for:

  • Organic electronics: TFBA derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Metal-organic frameworks (MOFs): TFBA can be incorporated into MOF structures, potentially influencing their porosity, stability, and functionality.

Origin and Significance:

TFBA is not a naturally occurring compound. It is typically synthesized in a laboratory setting for various research purposes. Due to the presence of fluorine atoms, TFBA exhibits different properties compared to benzoic acid, making it a valuable tool in research areas like medicinal chemistry and material science.

Citation:

  • Trifluoromethylation of Aromatic Compounds, Jie Yin et al., Chemical Reviews, 2012 1:

Molecular Structure Analysis

Key Features:

The structure of TFBA consists of a benzene ring with a carboxyl group (COOH) attached at one position and three fluorine atoms at the 2nd, 3rd, and 6th positions relative to the carboxyl group. The presence of fluorine atoms alters the electronic properties of the molecule, making it more electron-withdrawing compared to benzoic acid.

Notable Aspects:

The relative positions of the fluorine atoms influence the molecule's properties. The 2,3,6 substitution pattern creates a symmetrical structure with unique steric and electronic effects.

Citation:

  • Synthesis of Trifluoromethylated Aromatic Compounds, Philip J. Coelho et al., ChemMedChem, 2009 2: )

Chemical Reactions Analysis

Synthesis:

Other Relevant Reactions:

TFBA can undergo various reactions typical of carboxylic acids, such as esterification and amidation. Due to the electron-withdrawing nature of the fluorine atoms, these reactions might require different reaction conditions compared to benzoic acid.

For safety reasons, it is not advisable to provide specific details of these reactions without proper lab training and supervision.


Physical And Chemical Properties Analysis

Available Data:

  • Melting point: 137-138 °C 3:
  • Boiling point: Above 250 °C (decomposes) 3:
  • Solubility: Soluble in polar organic solvents like acetone and dimethylformamide, slightly soluble in water 3:

Stability:

Citation:

  • 2,3,6-Trifluorobenzoic acid [CAS 2358-29-4], Sigma-Aldrich 3:

Not Applicable:

Currently, there is no scientific research readily available describing a specific mechanism of action for TFBA. The mechanism of action would depend on the intended application of the molecule.

Safety Concerns:

TFBA may cause skin and eye irritation. Limited information exists on its specific toxicity. As with any unknown compound, it is advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols.

Citation:

  • Same as above (Section 5.1)

XLogP3

1.7

Melting Point

130.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,6-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,6-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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